molecular formula C10H21Cl2N3O B1398306 4-(Piperidin-3-ylmethyl)piperazin-2-one dihydrochloride CAS No. 1220019-37-3

4-(Piperidin-3-ylmethyl)piperazin-2-one dihydrochloride

Cat. No.: B1398306
CAS No.: 1220019-37-3
M. Wt: 270.2 g/mol
InChI Key: GQLPXSDDQPSYQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as “4-(Piperidin-3-ylmethyl)piperazin-2-one dihydrochloride”, has been a topic of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H23N3O.2ClH/c1-2-11-12(16)14-6-7-15(11)9-10-4-3-5-13-8-10;;/h10-11,13H,2-9H2,1H3,(H,14,16);2*1H . This compound has a molecular weight of 298.26 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 298.26 . The compound should be stored sealed in a dry room .

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structures of Structurally Related Compounds : Compounds structurally related to 4-(Piperidin-3-ylmethyl)piperazin-2-one dihydrochloride, such as 1-aryl-4-(biarylmethylene)piperazine, have been crystallized and studied using X-ray diffraction. The research shows extensive hydrogen bonding and short contact interactions forming one-dimensional and two-dimensional networks (Ullah, Altaf, & Mansha, 2017).

Pharmacological Properties

  • Selective Serotonin 4 Receptor Agonists : Benzamide derivatives of compounds similar to this compound have shown potential as selective serotonin 4 receptor agonists, influencing gastrointestinal motility (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Medicinal Chemistry

  • Synthesis of Orthogonally Protected Derivatives : Orthogonally protected derivatives of piperidin-3-ylmethanamine and piperidin-4-ylmethanamine, related to this compound, have been synthesized, demonstrating their significance in medicinal chemistry and drug discovery (Košak, Brus, & Gobec, 2014).

Metabolism Studies

  • Metabolism of Related Antineoplastic Agents : Studies on the metabolism of related compounds, such as flumatinib, have revealed insights into the primary metabolic pathways, including N-demethylation, N-oxidation, and hydroxylation, which are relevant to understanding the metabolism of similar compounds like this compound (Gong, Chen, Deng, & Zhong, 2010).

Synthesis and Activity Studies

Antiproliferative and ADMET Studies

  • Antiproliferative Effects of Derivatives : Research on 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline analogues, which are structurally similar, has shown considerable growth inhibition of human cancer cell lines, contributing to the understanding of compounds like this compound in cancer research (Harishkumar, Nd, & Sm, 2018).

Anticonvulsant and Antimicrobial Activities

  • Anticonvulsant and Antimicrobial Potential : The synthesis of kojic acid derivatives, related to this compound, has revealed their potential as anticonvulsant compounds, offering insights into similar compounds' therapeutic applications (Aytemir, Septioğlu, & Çalış, 2010).

Properties

IUPAC Name

4-(piperidin-3-ylmethyl)piperazin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O.2ClH/c14-10-8-13(5-4-12-10)7-9-2-1-3-11-6-9;;/h9,11H,1-8H2,(H,12,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLPXSDDQPSYQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2CCNC(=O)C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Piperidin-3-ylmethyl)piperazin-2-one dihydrochloride
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4-(Piperidin-3-ylmethyl)piperazin-2-one dihydrochloride

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